molecular formula C14H14N2O5S B6394955 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid CAS No. 1261989-28-9

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6394955
CAS No.: 1261989-28-9
M. Wt: 322.34 g/mol
InChI Key: DVNDSSXSRFSDML-UHFFFAOYSA-N
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a dimethylsulfamoylphenyl group

Properties

IUPAC Name

5-[4-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(17)15-8-10/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNDSSXSRFSDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-N,N-dimethylsulfamoylphenylboronic acid, which can be synthesized through the reaction of 4-bromo-N,N-dimethylsulfamoylbenzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions .

The next step involves the coupling of the prepared boronic acid with 2-hydroxynicotinic acid under similar conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

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